N-(1-isopropyl-1H-indol-4-yl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide
Description
N-(1-isopropyl-1H-indol-4-yl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide is a synthetic organic compound featuring a hybrid structure combining indole and quinazolinone moieties. The indole group is substituted with an isopropyl group at the 1-position, while the quinazolinone moiety is linked via a butanamide chain.
Properties
Molecular Formula |
C23H24N4O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-(4-oxoquinazolin-3-yl)-N-(1-propan-2-ylindol-4-yl)butanamide |
InChI |
InChI=1S/C23H24N4O2/c1-16(2)27-14-12-17-20(9-5-10-21(17)27)25-22(28)11-6-13-26-15-24-19-8-4-3-7-18(19)23(26)29/h3-5,7-10,12,14-16H,6,11,13H2,1-2H3,(H,25,28) |
InChI Key |
MNXXUCLDFAOWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Biological Activity
N-(1-isopropyl-1H-indol-4-yl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide, identified by its CAS number 1435997-90-2, is a compound with notable biological activity. This article delves into its synthesis, biological properties, and potential applications based on diverse research findings.
The molecular formula of this compound is with a molecular weight of 388.5 g/mol. The compound features a complex structure that combines indole and quinazoline moieties, which are known for their pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O2 |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 1435997-90-2 |
Synthesis
The synthesis of this compound typically involves the condensation of indole derivatives with quinazoline precursors. Various synthetic routes have been explored to optimize yield and purity, including the use of different solvents and reaction conditions.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on indole derivatives have reported their effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria . The incorporation of the quinazoline moiety is believed to enhance these properties due to its ability to interact with bacterial enzymes.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | < 1.6 | |
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 |
Cytotoxicity
In addition to antimicrobial effects, this compound has been evaluated for cytotoxicity against various cancer cell lines. Preliminary results suggest that compounds with similar structural features can induce apoptosis in cancer cells, making them potential candidates for anticancer therapy .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Study on Antitubercular Activity
A significant study focused on the antitubercular activity of indole-based compounds, including this compound. The results indicated that these compounds could effectively inhibit the growth of Mycobacterium tuberculosis , with some derivatives showing MIC values lower than those of standard treatments .
Investigation of Antimicrobial Properties
Another study investigated the antimicrobial properties of a series of synthesized indole derivatives. The findings revealed that compounds structurally related to this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds related to N-(1-isopropyl-1H-indol-4-yl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide exhibit promising anticancer properties. Research has shown that derivatives of quinazoline possess the ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and survival. For instance, similar compounds have been evaluated for their effectiveness against various cancer cell lines, demonstrating significant cytotoxicity and potential as chemotherapeutic agents .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties. Studies on related indole derivatives have indicated their ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro assays have shown that these compounds can enhance acetylcholine levels by inhibiting acetylcholinesterase activity, thereby improving cognitive functions .
Antimicrobial Properties
This compound may also exhibit antimicrobial activity. The quinazoline scaffold is known for its broad-spectrum antibacterial properties, particularly against resistant strains of bacteria. Compounds within this class have been synthesized and tested for their efficacy against various bacterial pathogens, showing potential as new antibiotic agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the indole and quinazoline rings. Various synthetic routes have been explored, focusing on optimizing yield and purity while minimizing by-products . Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and assess the purity of the synthesized compounds.
Case Study 1: Anticancer Evaluation
A study evaluated several derivatives of quinazoline for their anticancer efficacy against human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that certain modifications in the structure significantly enhanced cytotoxicity, with IC50 values demonstrating potent activity at low concentrations .
Case Study 2: Neuroprotective Screening
In another investigation focusing on neuroprotection, derivatives were screened for MAO inhibition using in vitro assays. The most effective compounds showed a marked reduction in enzyme activity, correlating with improved outcomes in behavioral models of depression and anxiety .
Chemical Reactions Analysis
Nucleophilic Substitution at the Quinazolinone Ring
The 4-oxo group in the quinazolinone moiety serves as a key electrophilic site for nucleophilic substitution:
Mechanism : The carbonyl oxygen at position 4 undergoes nucleophilic displacement. For example, thionation replaces oxygen with sulfur via a cyclic intermediate, while chlorination generates a reactive chloro derivative for further functionalization .
Oxidation and Reduction Reactions
The isopropyl group on the indole nitrogen and the butanamide linker are susceptible to redox transformations:
Oxidation
-
Isopropyl Group : Strong oxidants (e.g., KMnO₄/H⁺) may convert the isopropyl substituent to a carboxylic acid via intermediate alcohols and ketones.
-
Quinazolinone Ring : Ozone or singlet oxygen could induce epoxidation in the aromatic system under photolytic conditions.
Reduction
-
Amide Bond : LiAlH₄ reduces the amide to a secondary amine, altering pharmacological properties.
-
Quinazolinone : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrimidine ring, forming a tetrahydroquinazolinone.
Functionalization of the Indole Moiety
The indole ring’s C3 and N1 positions offer reactivity hotspots:
Challenge : The isopropyl group at N1 sterically hinders direct electrophilic attacks, necessitating deprotection strategies for further functionalization.
Amide Bond Hydrolysis and Modifications
The central butanamide linker undergoes cleavage or rearrangement:
| Reaction | Conditions | Products | Application |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux | Indole-4-amine + quinazolinyl acid | Prodrug activation |
| Enzymatic Cleavage | Proteases (e.g., trypsin) | Site-specific fragmentation | Metabolic studies |
| Transamidation | Primary amines, DCC, DMAP | New amide derivatives | SAR exploration |
Stability : The amide bond resists hydrolysis under physiological pH but degrades in strongly acidic/basic environments.
Cycloaddition and Cross-Coupling Reactions
The conjugated systems enable advanced transformations:
-
Diels-Alder : The quinazolinone’s electron-deficient ring participates as a dienophile with dienes (e.g., anthracene).
-
Suzuki Coupling : Halogenation at C6/C7 of the quinazolinone enables Pd-catalyzed cross-coupling with boronic acids .
Photochemical Reactions
UV irradiation induces unique rearrangements:
-
[2+2] Cycloaddition : Between quinazolinone and indole rings under 254 nm light, forming a fused bicyclic system.
-
Radical Formation : Persulfate-initiated radicals abstract hydrogen from the isopropyl group, generating reactive intermediates.
Stability Under Environmental Stressors
Degradation pathways inform storage and handling:
| Condition | Observed Change | Mechanism |
|---|---|---|
| High Humidity | Hydrolysis of amide bond | Nucleophilic attack by water |
| UV Exposure | Quinazolinone ring decomposition | Photooxidation and radical chain reactions |
| Acidic pH (pH < 3) | Indole protonation and precipitation | Loss of aromatic stabilization |
Theoretical Reactivity (Unconfirmed)
Computational models (DFT) predict additional possibilities:
-
C-H Activation : Rhodium catalysts could functionalize indole’s C2 position.
-
Ring-Opening : Strong nucleophiles (e.g., Grignard reagents) may open the quinazolinone ring at C2-N3.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: N-(1-methyl-1H-indol-4-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
The closest structural analog is N-(1-methyl-1H-indol-4-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide (CAS 1282095-13-9), which differs only in the substituent on the indole nitrogen (methyl vs. isopropyl). Key comparative data are summarized below:
*Calculated based on structural analogy to the methyl-substituted analog.
Structural and Functional Implications:
Steric Effects : The bulkier isopropyl substituent may introduce steric hindrance, affecting binding affinity to target proteins or enzymes. This could alter selectivity or potency in biological assays.
Metabolic Stability : Larger alkyl groups like isopropyl may slow oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo.
Broader Context of Quinazolinone-Indole Hybrids
Quinazolinone-indole hybrids are explored for diverse therapeutic applications, including kinase inhibition, antimicrobial activity, and modulation of signaling pathways (e.g., JAK/STAT, MAPK/ERK) . For example:
- Benzyl N-[3-[5-[(4-oxo-3(4H)-quinazolinyl)methyl]-2-furyl]propyl]carbamate (compound 4 in ) demonstrates synthetic versatility of the 4-oxo-3(4H)-quinazolinyl scaffold, though its biological profile remains uncharacterized .
- The methyl-substituted analog (CAS 1282095-13-9) serves as a reference compound, highlighting the importance of substituent optimization in drug design .
Preparation Methods
Indole Alkylation
The isopropyl group is introduced at the indole nitrogen via alkylation under basic conditions:
Key Considerations:
-
Competing alkylation at C3 is mitigated by steric hindrance at C4.
-
Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) ensures removal of di-alkylated byproducts.
Preparation of 4-(4-Oxo-3(4H)-Quinazolinyl)Butanoic Acid
Quinazolinone Ring Formation
The quinazolinone core is synthesized via cyclocondensation :
Side Chain Elongation
A four-carbon spacer is introduced via Grignard addition :
-
Substrate : 3(4H)-Quinazolinone (1.0 eq)
-
Reagent : 4-Bromobutanoyl chloride (1.1 eq)
-
Catalyst : AlCl₃ (0.1 eq)
-
Solvent : Dichloromethane, 0°C → rt, 4 hours
Amide Coupling and Final Assembly
Carboxylic Acid Activation
The butanoic acid derivative is activated as a mixed anhydride :
Coupling with 1-Isopropyl-1H-Indol-4-Amine
-
Conditions : Activated acid (1.0 eq) + amine (1.05 eq), THF, rt, 18 hours
-
Workup : Aqueous NaHCO₃ extraction, dried (MgSO₄), concentrated
-
Purification : Recrystallization (ethanol/water)
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Reaction for Direct Coupling
An alternative pathway employs Mitsunobu conditions to link preformed indole and quinazolinone subunits:
| Component | Reagent | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| Indol-4-ol derivative | DIAD (1.2 eq) | THF | 0 → rt | 58% |
| Quinazolinone-phosphine | PPh₃ (1.5 eq) |
Solid-Phase Synthesis for Parallel Optimization
Recent advancements utilize Wang resin-supported synthesis to streamline the process:
-
Resin-bound anthranilic acid → quinazolinone formation (89% purity)
-
On-resin alkylation with 4-bromobutanoyl chloride
-
Cleavage with TFA/H₂O (95:5) → final amide coupling
Critical Challenges and Optimization Strategies
Byproduct Formation in Amide Coupling
Common issues include:
Solvent and Temperature Effects
-
Optimal Solvent : THF outperforms DMF in minimizing indole ring decomposition.
-
Temperature Control : Reactions >40°C lead to quinazolinone ring opening.
Scalability and Industrial Considerations
Kilogram-Scale Production
A patented protocol outlines:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
